4-Hydroxy-4-(4-methoxy-3-methyl-phenyl)-butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

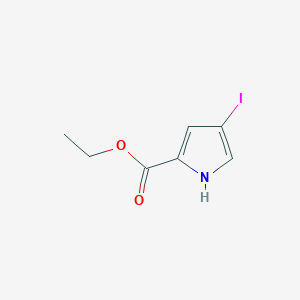

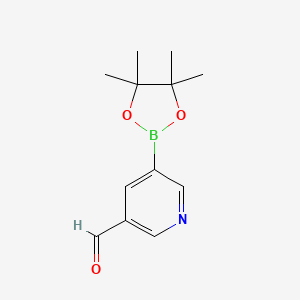

4-Hydroxy-4-(4-methoxy-3-methyl-phenyl)-butyric acid, also known as 4-HMMB, is an organic compound that is used in scientific research and laboratory experiments. It is a common starting material for organic synthesis and has many applications in the field of biochemistry and physiology. 4-HMMB is a chiral compound, meaning it has two distinct forms that are mirror images of each other, designated as (R)-4-HMMB and (S)-4-HMMB. It is a white crystalline solid with a melting point of 203-205°C and a boiling point of 326-327°C.

Scientific Research Applications

1. Synthesis and Medicinal Applications

- Synthesis of Derivatives : The compound has been used in the synthesis of various derivatives with potential medicinal applications. For instance, studies have focused on synthesizing cyclic analogues of mevalonic acid, which show inhibitory activity in cholesterol and fatty acid synthesis in rat liver slices (Carganico, Cozzi, & Orsini, 1983).

- Antitumor Properties : Certain derivatives of 4-oxo-butenoic acid, a class that includes 4-Hydroxy-4-(4-methoxy-3-methyl-phenyl)-butyric acid, have demonstrated antitumor properties against human breast cancer (Miles, Yurjevich, Krasnykh Olga Petrovna, Pimenova Valentinovna, & Goun, 1958).

2. Biochemical Research

- Metabolite Studies : Research has identified metabolites of adrenaline and noradrenaline, such as 4-hydroxy-3-methoxymandelic acid, which are structurally related to this compound and play a role in stress responses (Smith & Bennett, 1958).

- Enzymatic Studies : The compound has been used to probe the active sites of esterases, enzymes crucial in many biological processes. Studies using methyl esters of phenylalkanoic acids, including variants similar to this compound, have provided insights into enzyme specificity (Kroon, Faulds, Brézillon, & Williamson, 1997).

3. Materials Science

- Liquid Crystal Research : The compound has been used in the synthesis of liquid crystalline materials. For example, aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, including variants of this compound, show unique liquid crystal properties useful in display technologies (Mikhaleva, 2003).

- Photovoltaic Cells : Derivatives of this compound have been studied for their application in polymer–fullerene bulk heterojunction solar cells, contributing to the development of more efficient solar energy technologies (Yang, Chang, Yeh, & Guo, 2007).

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action of this compound. If it’s used as a drug, its mechanism of action would depend on the biological target it interacts with. If it’s used in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if the compound has medicinal properties, future research could focus on developing it into a drug. If the compound has unique chemical reactivity, future research could explore its use in synthetic chemistry .

properties

IUPAC Name |

4-hydroxy-4-(4-methoxy-3-methylphenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-8-7-9(3-5-11(8)16-2)10(13)4-6-12(14)15/h3,5,7,10,13H,4,6H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJXHSLFFRKQGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(CCC(=O)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1309622.png)

![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)

![(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid](/img/structure/B1309652.png)